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Comparative Efficacy and Safety of Everolimus

The tables below summarize key long-term data from comparative clinical studies of Everolimus in different

medical fields.

Therapeutic Key Efficacy Key Safety Study Duration &
Comparator T ST ]
Area Findings Findings Design

| Cardiology (DES) [1] | Cypher SES, Taxus PES (1st-gen DES) | « MACE: 13.3% (EES) vs 17.8% (SES)
vs 22% (PES); p<0.001 [1] * Stent Thrombosis: 0.2% (EES) vs 1.2% (SES) vs 0.7% (PES); p=0.01 [1] |
Lower mortality, need for TVR, and Q-wave MI with EES [1] | 2-year follow-up, Retrospective analysis
(n=6069) [1] | | Oncology (ccRCC) [2] [3] | Cabozantinib | « Median PFS: 15.7 months (Len+Eve) vs 10.2
months (Cabo) [2] [3] * Disease Progression: 62.5% (Len+Eve) vs 76% (Cabo) [3] | - | Phase II RCT
(LenCabo trial, n=90) [2] [3] | | Liver Transplant [4] | Standard-dose Tacrolimus (sTAC) | « tBPAR:
Significantly reduced with EVR + rTAC (RR: 0.67) [4] * Graft Loss/Mortality: No significant difference
[4] | - Renal Function: Better eGFR with EVR + r'TAC [4] + Edema/Leukopenia: Higher risk with EVR +
rTAC [4] | Meta-analysis of 7 RCTs (n=1853) [4] | | Kidney Transplant [5] | Mycophenolate (MPS) | *
Treatment Failure: 31.8-40.2% (EVR groups) vs 34.7% (MPS group); p=0.468 [5] ¢ Graft/Patient

Survival: No significant differences [5] | * Renal Function: Comparable eGFR trajectories over 5 years [5] ¢
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CMV Risk: Lower with EVR in initial trial [5] | 5-year follow-up, Post-hoc analysis of RCT (n=288) [5] | |
Tuberous Sclerosis [6] | - (Real-world safety profile) | - | + Most Frequent TRAEs: Stomatitis (7.8%),
aphthous ulcer (6.7%), hypercholesterolemia (6.1%) [6] ¢ Serious TRAESs: Pneumonia (3.4%) [6] | 5-year
observational study (TOSCA PASS, n=179) [6] |

Abbreviations: DES: Drug-Eluting Stent; EES: Everolimus-Eluting Stent; SES: Sirolimus-Eluting Stent;
PES: Paclitaxel-Eluting Stent; MACE: Major Adverse Cardiac Events; TVR: Target Vessel
Revascularization; MI: Myocardial Infarction; ccRCC: clear-cell Renal Cell Carcinoma; PFS: Progression-
Free Survival; Len+Eve: Lenvatinib + Everolimus; tBPAR: treated Biopsy-Proven Acute Rejection; RR:

Risk Ratio; eGFR: estimated Glomerular Filtration Rate; TRAE: Treatment-Related Adverse Event.

Detailed Experimental Protocols

To assess the quality and applicability of the data, here is a detailed look at the methodologies used in the key

studies cited.

e Cardiology Stent Study (Observational) [1]:

o Objective: To assess the long-term safety and clinical effectiveness of the Xience V
everolimus-eluting stent (EES) compared to first-generation drug-eluting stents in an
unselected patient population.

o Design: A large, single-institution, retrospective analysis of 6069 patients treated from 2003 to
2009.

o Population: Unselected patients from real-world clinical practice.

o Intervention/Comparator: Xience V EES vs. Cypher sirolimus-eluting stent (SES) vs. Taxus
paclitaxel-eluting stent (PES).

o Follow-up & Endpoints: Patients were followed for 2 years via telephone or office visit.
Primary endpoints included the incidence of Major Adverse Cardiovascular Events (MACE), all-
cause mortality, and stent thrombosis.

¢ Oncology Trial (RCT) - LenCabo Phase II [2] [3]:

o Objective: To directly compare the efficacy of lenvatinib plus everolimus versus cabozantinib
in patients with advanced kidney cancer whose disease progressed after immunotherapy.

o Design: Randomized, Phase Il trial.

o Population: 90 patients with metastatic clear-cell renal carcinoma (ccRCC) who had previously
received one or two treatments, including immunotherapy.

© 2026 Smolecule. All rights reserved. 2/6 Tech Support


https://journals.lww.com/transplantjournal/fulltext/2022/02000/long_term_efficacy_and_safety_of_everolimus_versus.29.aspx
https://journals.lww.com/transplantjournal/fulltext/2022/02000/long_term_efficacy_and_safety_of_everolimus_versus.29.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC9023743/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9023743/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9023743/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9023743/
https://www.smolecule.com/products/s567814?utm_src=pdf-body
https://www.smolecule.com/products/s567814?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24717271/
https://www.smolecule.com/products/s567814?utm_src=pdf-body
https://www.mdanderson.org/newsroom/research-newsroom/esmo-2025--dual-targeted-therapy-shows-promise-in-previously-tre.h00-159780390.html
https://ecancer.org/en/news/27149-esmo-2025-dual-targeted-therapy-shows-promise-in-previously-treated-advanced-kidney-cancer
https://www.smolecule.com/products/s567814?utm_src=pdf-body
https://www.smolecule.com/products/s567814?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

o Intervention/Comparator: Lenvatinib + Everolimus vs. Cabozantinib.
o Primary Outcome: Progression-Free Survival (PFS), defined as the time from randomization
until disease progression or death from any cause.

¢ Transplant Immunosuppression Study (RCT & Meta-analysis):

o Kidney Transplant (RCT) [5]:
= Objective: To compare the long-term efficacy and safety of everolimus versus
mycophenolate in kidney transplant recipients receiving tacrolimus.
= Design: 5-year follow-up, post-hoc analysis of a prospective, randomized controlled trial.
= Population: 288 de novo kidney transplant recipients at low/moderate immunologic risk.
= Intervention/Comparator: Two regimens with everolimus and reduced tacrolimus (with
different induction therapies) vs. a standard regimen of mycophenolate and standard
tacrolimus.
= Primary Outcome: Treatment failure, a composite of biopsy-proven acute rejection, graft
loss, death, or loss to follow-up.
o Liver Transplant (Meta-analysis) [4]:
= Objective: To compare everolimus with reduced-dose tacrolimus (EVR + rTAC) versus
standard tacrolimus (sTAC) in liver transplant recipients.
= Design: Systematic review and meta-analysis of randomized controlled trials.
= Population: 1853 liver transplant recipients from 7 studies.
= Intervention/Comparator: EVR + ITAC vs. STAC.
= Primary Outcomes: Composite efficacy failure, treated biopsy-proven acute rejection
(tBPAR), graft loss, mortality, and renal function (eGFR).

Everolimus Mechanism of Action

Everolimus is a selective inhibitor of the mammalian target of rapamycin (mTOR), a kinase that acts as a
central regulator of cell growth, proliferation, and survival [7] [6]. The following diagram illustrates its

primary mechanism.
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As shown above, Everolimus binds to the FKBP12 protein, and this complex directly inhibits the activity of

mTORCI1 [7] [6]. This inhibition leads to:

e Cell Cycle Arrest: Blocking the translation of key mRNAs required for cell cycle progression from G1
to S phase [7].

¢ Angiogenesis Inhibition: Reducing the production of Vascular Endothelial Growth Factor (VEGF),
thereby suppressing the formation of new blood vessels that supply tumors [7].

e Immunosuppression: Inhibiting antigen-induced T-cell proliferation and B-cell antibody responses

[71.

Interpretation and Research Implications

The collective data demonstrates that Everolimus has a well-characterized and generally manageable long-

term safety profile across diverse indications. Its role must be evaluated within specific clinical contexts:

¢ In Cardiology, second-generation everolimus-eluting stents have established a superior long-term
safety profile with significantly lower rates of stent thrombosis and major adverse events compared
to first-generation drug-eluting stents [1].
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¢ In Oncology, the combination of everolimus with other targeted agents (e.g., lenvatinib) continues to
show promising efficacy, particularly in later lines of therapy for advanced cancers like RCC [2] [3].

¢ In Transplant Medicine, regimens incorporating everolimus with reduced-dose calcineurin inhibitors
are a viable strategy for renal protection, showing comparable efficacy to standard regimens while
reducing calcineurin inhibitor-related nephrotoxicity, though with a distinct side effect profile (e.g.,
higher rates of mouth ulcers, edema, and metabolic disturbances) [5] [4].

For researchers, these findings highlight the importance of head-to-head comparative trials and real-world

evidence to fully define the benefit-risk profile of everolimus against contemporary alternatives.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. - Long and term of the safety -eluting stent... efficacy everolimus [pubmed.ncbi.nlm.nih.gov]
2. ESMO 2025: Dual targeted therapy shows promise in ... [mdanderson.org]

3. ESMO 2025: Dual targeted therapy shows promise in ... [ecancer.org]

4. Efficacy and safety of everolimus with reduced tacrolimus ... [pubmed.ncbi.nim.nih.gov]

5. Background. The short- term and efficacy of safety in... everolimus [journals.lww.com]

6. Real-World Evidence Study on the Long-Term Safety of ... [pmc.ncbi.nim.nih.gov]

7. Everolimus - NCI [cancer.gov]

To cite this document: Smolecule. [Everolimus long-term safety efficacy comparative studies].
Smolecule, [2026]. [Online PDF]. Available at:
[https:/lwww.smolecule.com/products/b567814#everolimus-long-term-safety-efficacy-comparative-

studies]

Disclaimer & Data Validity:

© 2026 Smolecule. All rights reserved. 5/6 Tech Support


https://www.smolecule.com/products/s567814?utm_src=pdf-body
https://www.mdanderson.org/newsroom/research-newsroom/esmo-2025--dual-targeted-therapy-shows-promise-in-previously-tre.h00-159780390.html
https://ecancer.org/en/news/27149-esmo-2025-dual-targeted-therapy-shows-promise-in-previously-treated-advanced-kidney-cancer
https://www.smolecule.com/products/s567814?utm_src=pdf-body
https://journals.lww.com/transplantjournal/fulltext/2022/02000/long_term_efficacy_and_safety_of_everolimus_versus.29.aspx
https://pubmed.ncbi.nlm.nih.gov/41110610/?utm_source=FeedFetcher&utm_medium=rss&utm_campaign=None&utm_content=0HGE_ggcLFUAMqjpJ8EgJKc5dQQbkwjDhsdScggZFOD&fc=None&ff=20251025053833&v=2.18.0.post22+67771e2
https://www.smolecule.com/products/s567814?utm_src=pdf-body
https://www.smolecule.com/products/s567814?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/24717271/
https://www.mdanderson.org/newsroom/research-newsroom/esmo-2025--dual-targeted-therapy-shows-promise-in-previously-tre.h00-159780390.html
https://ecancer.org/en/news/27149-esmo-2025-dual-targeted-therapy-shows-promise-in-previously-treated-advanced-kidney-cancer
https://pubmed.ncbi.nlm.nih.gov/41110610/?utm_source=FeedFetcher&utm_medium=rss&utm_campaign=None&utm_content=0HGE_ggcLFUAMqjpJ8EgJKc5dQQbkwjDhsdScggZFOD&fc=None&ff=20251025053833&v=2.18.0.post22+67771e2
https://journals.lww.com/transplantjournal/fulltext/2022/02000/long_term_efficacy_and_safety_of_everolimus_versus.29.aspx
https://pmc.ncbi.nlm.nih.gov/articles/PMC9023743/
https://www.cancer.gov/about-cancer/treatment/drugs/everolimus
https://www.smolecule.com/products/b567814#everolimus-long-term-safety-efficacy-comparative-studies
https://www.smolecule.com/products/b567814#everolimus-long-term-safety-efficacy-comparative-studies
https://www.smolecule.com/products/b567814#everolimus-long-term-safety-efficacy-comparative-studies
https://www.smolecule.com/products/b567814#everolimus-long-term-safety-efficacy-comparative-studies
https://www.smolecule.com/products/s567814?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule Contact

Your Ultimate Destination for Small-Molecule (aka. pddress: gtl’;taer;o, CA 91761, United
smolecule) Compounds, Empowering Innovative
Research Solutions Beyond Boundaries. Phone: (512) 262-9938
Email: info@smolecule.com
Web: www.smolecule.com

© 2026 Smolecule. All rights reserved. 6/6 Tech Support


https://www.smolecule.com/contact?utm_src=support
https://www.smolecule.com/products/s567814?utm_src=pdf-bulk
https://www.smolecule.com/products/s567814?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

